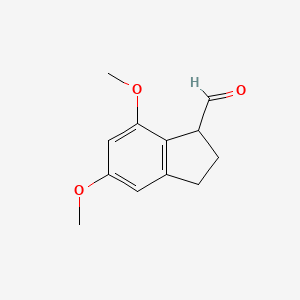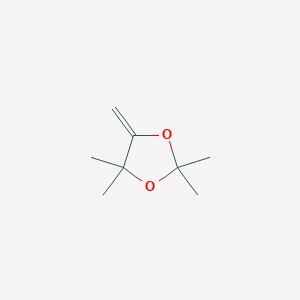
Trimethyl(3-methylpent-1-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-methylpent-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 3-methylpent-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-methylpent-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. One common method includes the reaction of trimethylsilane with 3-methylpent-1-ene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(3-methylpent-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents like chlorosilanes are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-methylpent-1-en-1-yl)silane finds applications in several scientific research areas:
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Wirkmechanismus
The mechanism of action of Trimethyl(3-methylpent-1-en-1-yl)silane involves its ability to form stable bonds with carbon and other elements. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(5-chloropent-1-yn-1-yl)silane
Comparison: Trimethyl(3-methylpent-1-en-1-yl)silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of a double bond in the 3-methylpent-1-en-1-yl group differentiates it from compounds with triple bonds or different substituents, affecting its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
74956-24-4 |
|---|---|
Molekularformel |
C9H20Si |
Molekulargewicht |
156.34 g/mol |
IUPAC-Name |
trimethyl(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-9(2)7-8-10(3,4)5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
WRSTUXLHVJTGOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




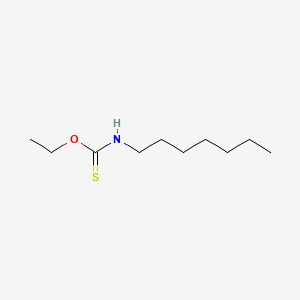

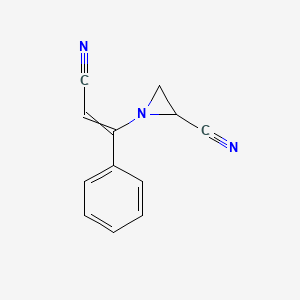
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
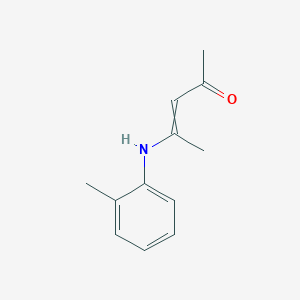

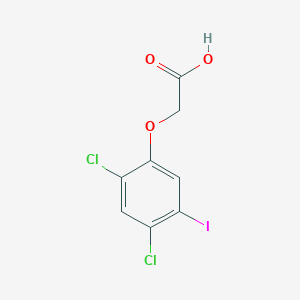
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
